Cas no 817-95-8 (Ethyl ethoxyacetate)

Ethyl ethoxyacetate structure
Ethyl ethoxyacetate structure
Ethyl ethoxyacetate
817-95-8
C6H12O3
132.157682418823
MFCD00040492
39953
354334588

Ethyl ethoxyacetate Properties

Names and Identifiers

    • Ethyl 2-ethoxyacetate
    • Acetic acid, ethoxy-, ethyl ester
    • Ethyl ethoxyacetate
    • Ethoxyacetic Acid Ethyl Ester
    • Diethyl glycolate
    • Ethoxyacetic acid, ethyl ester
    • Acetic acid, 2-ethoxy-, ethyl ester
    • 4K9WJ82YM6
    • CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • Q63392344
    • Ethoxy-acetic acid ethyl ester
    • ethyl ethoxylacetate
    • Ethyl ethoxyacetate, 98%
    • Ethoxyacetic acid-ethyl ester
    • KSC493Q3N
    • EThyl ester of ethoxyacetic acid
    • NSC8
    • MFCD00040492
    • Ethyl Ethoxyacetate, Tech.
    • Ethyl2-ethoxyacetate
    • NSC 83555
    • W-104198
    • NS00022812
    • D81905
    • CS-0151430
    • FT-0626181
    • BS-17605
    • AI3-52223
    • AKOS005202722
    • AMY4116
    • EINECS 212-447-0
    • Ethylethoxyacetate
    • NSC-83555
    • DTXSID0061161
    • A840197
    • Ethyl ethoxyacetate, purum, >=97.5% (GC)
    • UNII-4K9WJ82YM6
    • NSC83555
    • SCHEMBL123093
    • .ALPHA.-ETHOXYACETIC ACID ETHYL ESTER
    • 817-95-8
    • E1237
    • Acetic acid, ethoxy-, ethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2-Ethoxyaceticacid ethylester
    • α-Ethoxyacetic acid ethyl ester
    • DTXCID3048233
    • ALPHA-ETHOXYACETIC ACID ETHYL ESTER
    • +Expand
    • MFCD00040492
    • CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • 1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
    • O=C(COCC)OCC

Computed Properties

  • 132.07900
  • 0
  • 3
  • 5
  • 132.079
  • 9
  • 80.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • nothing
  • 0
  • 35.5

Experimental Properties

  • 0.58600
  • 35.53000
  • n20/D 1.402(lit.)
  • Insoluble
  • 158°C(lit.)
  • Fahrenheit: 122 ° f
    Celsius: 50 ° c
  • Colorless Transparent Liquid
  • Insoluble in water
  • 0.975 g/mL at 25 °C(lit.)

Ethyl ethoxyacetate Security Information

Ethyl ethoxyacetate Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl ethoxyacetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LVN-5g
Ethyl 2-ethoxyacetate
817-95-8 98%
5g
$8.00 2024-04-21
A2B Chem LLC
AE00803-5g
Ethyl ethoxyacetate
817-95-8 98%
5g
$8.00 2024-04-19
Aaron
AR008M3Z-1g
Ethyl 2-ethoxyacetate
817-95-8 98%
1g
$4.00
abcr
AB357651-5 g
Ethyl ethoxyacetate, tech.; .
817-95-8
5g
€68.20 2023-04-26
Cooke Chemical
A4253712-5G
Ethyl ethoxyacetate
817-95-8 98%
5g
RMB 76.80 2023-09-07
eNovation Chemicals LLC
Y1047654-100g
Ethyl 2-ethoxyacetate
817-95-8 98%
100g
$215 2022-10-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195171-100g
Ethyl ethoxyacetate
817-95-8 98%
100g
¥745.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222070-5g
Ethyl 2-ethoxyacetate
817-95-8 98%
5g
¥39.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E41440-5g
Ethyl 2-ethoxyacetate
817-95-8 98%
5g
¥35.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E833532-500g
Ethyl ethoxyacetate
817-95-8 98%
500g
2,663.00

Ethyl ethoxyacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Reference
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Rhodium(1+), (η6-1,4-benzenediol)[(1,2,5,6-η)-1,5-cyclooctadiene]- (nanosphere containing) ,  Manganese(1+), (η6-1,4-benzenediol)tricarbonyl- (nanosphere containing) Solvents: Dichloromethane ;  1 h, rt
Reference
Mn quinonoid core-Rh quinonoid shell organometallic nanospheres as atom economical semiheterogeneous catalysts in carbene transfer reactions
Park, Kang Hyun; et al, Advanced Materials (Weinheim, 2007, 19(18), 2547-2551

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Niobium pentoxide ,  Methyltrioxorhenium
Reference
Catalytic reactions of methylrhenium trioxide on solid oxide supports
Zhu, Zuolin; et al, Journal of Molecular Catalysis A: Chemical, 1997, 121(2-3), 139-143

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 2252295-76-2 ;  3 h, rt
Reference
A fully recyclable heterogenized Cu catalyst for the general carbene transfer reaction in batch and flow
Maestre, Lourdes; et al, Chemical Science, 2015, 6(2), 1510-1515

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Construction of a dual catalytic mechanism controlled by multiple active sites in Cu-Al catalysts to facilitate gas-phase hydrogenation of diethyl oxalate to ethyl ethoxyacetate
Wu, Peng; et al, Fuel, 2022, 324,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium ,  Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Circuit 8

Reaction Conditions
Reference
1,2-Dialkoxyethenes. IX. Pyrolysis and alcoholysis of chloro derivatives of 1,2-dialkoxyethanes and -ethenes
Baganz, Horst; et al, Chemische Berichte, 1958, 91, 1751-8

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate
Reference
Rearrangements of ylides generated from reactions of diazo compounds with allyl acetals and thioketals by catalytic methods. Heteroatom acceleration of the [2,3]-sigmatropic rearrangement
Doyle, Michael P.; et al, Journal of Organic Chemistry, 1984, 49(11), 1917-25

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile ,  Water
Reference
Reactions of alkenediazonium salts. Part 1. 2,2-Diethoxyethenediazonium hexachloroantimonate: a diazonium, a carbenium or an oxonium salt?
Szele, Ivanka; et al, Helvetica Chimica Acta, 1983, 66(6), 1691-703

Synthetic Circuit 11

Reaction Conditions
Reference
Ketene acetals. XXIII. Dealcoholation of ortho esters with aluminum tert-butoxide
McElvain, S. M.; et al, Journal of the American Chemical Society, 1951, 73, 1400-2

Synthetic Circuit 12

Reaction Conditions
Reference
Product subclass 6: 1,2-bis(organooxy)alkenes
Sainsbury, M., Science of Synthesis, 2008, 32, 299-334

Synthetic Circuit 13

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Synthetic Circuit 14

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium ethoxide Solvents: Ethanol ;  60 °C; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Circuit 18

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Ethyl ethoxyacetate Raw materials

Ethyl ethoxyacetate Preparation Products

Ethyl ethoxyacetate Suppliers

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Ethyl ethoxyacetate Related Literature

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